Ketorolac ethyl ester

Descripción general

Descripción

Ketorolac ethyl ester is a derivative of ketorolac, a nonsteroidal anti-inflammatory drug (NSAID) used for its potent analgesic and anti-inflammatory properties. This compound is synthesized to enhance the transdermal delivery of ketorolac, improving its bioavailability and reducing gastrointestinal side effects associated with oral administration .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ketorolac ethyl ester can be synthesized through esterification of ketorolac with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating ketorolac and ethanol under reflux conditions to form the ester . Another method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) and 4-pyrrolidinopyridine as catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is then subjected to purification steps such as distillation and recrystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

Ketorolac ethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions

Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield ketorolac and ethanol.

Oxidation and Reduction: These reactions are less common for this compound but can be carried out using appropriate oxidizing or reducing agents under controlled conditions.

Major Products

The primary product of hydrolysis is ketorolac, which retains the pharmacological properties of the parent compound. Other reactions may yield various intermediates and by-products depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Ketorolac ethyl ester exhibits similar biological activities to ketorolac, primarily through the inhibition of cyclooxygenase-1 and cyclooxygenase-2 enzymes. This inhibition leads to a decrease in prostaglandin synthesis, which is crucial in pain and inflammation pathways. The ethyl ester form enhances the pharmacokinetic properties of ketorolac, potentially improving therapeutic efficacy while reducing gastrointestinal side effects commonly associated with traditional NSAIDs.

Clinical Applications

- Pain Management : this compound is primarily utilized for managing moderate to severe pain, particularly in postoperative settings. Its formulation as an injectable long-acting analgesic allows for extended pain relief compared to traditional forms of ketorolac .

- Long-Acting Formulations : Research indicates that novel depots of ketorolac esters, including this compound, can produce long-lasting antinociceptive and anti-inflammatory effects. In animal studies, these formulations demonstrated a duration of action significantly longer than that of conventional ketorolac, providing effective pain management over several days .

- Topical Applications : The transdermal delivery of this compound has been explored for localized pain relief. Studies have shown that various ester prodrugs, including this compound, can achieve higher dermal accumulation without systemic absorption, making them suitable for topical formulations aimed at reducing localized inflammation and pain .

Comparative Analysis with Other NSAIDs

The following table summarizes the comparative properties of this compound with other common NSAIDs:

| Compound | Mechanism of Action | Primary Use | Gastrointestinal Risk |

|---|---|---|---|

| This compound | COX-1 and COX-2 inhibitor | Postoperative pain relief | Moderate |

| Ibuprofen | COX-1 and COX-2 inhibitor | General pain relief | Moderate |

| Naproxen | COX-1 and COX-2 inhibitor | Inflammatory conditions | High |

| Diclofenac | COX-1 and COX-2 inhibitor | Inflammatory conditions | Very High |

This compound's unique profile allows it to provide effective pain relief while potentially minimizing gastrointestinal adverse effects compared to traditional NSAIDs.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

- A study conducted on Sprague-Dawley rats evaluated various ketorolac esters, including the ethyl variant. Results indicated that intramuscular injections of these esters produced significant antinociceptive effects lasting up to 76 hours, far exceeding the duration of traditional formulations .

- Another investigation focused on the skin permeation characteristics of ketorolac esters. It was found that certain esters exhibited enhanced transdermal delivery capabilities, suggesting their potential for developing effective topical analgesics without systemic side effects .

Mecanismo De Acción

Ketorolac ethyl ester exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By blocking COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparación Con Compuestos Similares

Similar Compounds

Ketorolac: The parent compound, which is widely used as an NSAID for pain management.

Ketorolac tromethamine: A salt form of ketorolac that enhances its solubility and absorption.

Other NSAID esters: Such as ibuprofen ethyl ester and diclofenac ethyl ester, which are also designed to improve transdermal delivery and reduce gastrointestinal side effects

Uniqueness

Ketorolac ethyl ester is unique in its ability to enhance the transdermal delivery of ketorolac, providing a non-invasive route of administration that bypasses the gastrointestinal tract. This reduces the risk of gastrointestinal side effects and improves patient compliance .

Actividad Biológica

Ketorolac ethyl ester (KEE) is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) ketorolac, primarily known for its analgesic and anti-inflammatory properties. This article explores the biological activity of KEE, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant case studies and research findings.

Target Enzymes

this compound functions by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the conversion of arachidonic acid to prostaglandins. This inhibition leads to a decrease in pain and inflammation, similar to its parent compound, ketorolac .

Biochemical Pathways

The primary biochemical pathway affected by KEE involves the prostaglandin synthesis pathway , which plays a significant role in mediating inflammatory responses. By blocking COX enzymes, KEE reduces prostaglandin levels, thereby alleviating pain and inflammation .

Pharmacokinetics

Absorption and Bioavailability

KEE is designed to enhance the bioavailability of ketorolac through transdermal delivery systems. Studies indicate that KEE can penetrate skin layers effectively, where it is hydrolyzed by esterases to release active ketorolac . The absorption characteristics can vary based on environmental factors such as pH and the presence of food.

Half-Life and Clearance

The pharmacokinetic profile of KEE suggests that it may exhibit a longer duration of action compared to traditional ketorolac formulations. The S-enantiomer of ketorolac has a half-life of approximately 2.5 hours, while the R-enantiomer lasts about 5 hours; however, KEE's esterification may prolong its therapeutic effects .

Enhanced Transdermal Delivery

A study demonstrated that KEE could significantly improve the transdermal delivery of ketorolac compared to its parent compound. The research indicated that shorter alkyl chains attached via ester bonds enhanced skin permeability, while longer chains decreased effectiveness due to stability issues .

| Ester Chain Length | Skin Permeability (nmole/cm²/h) | Stability (%) after 12 hours |

|---|---|---|

| C-2 | 40.15 | 85 |

| C-4 | 46.61 | 75 |

| C-6 | 30.00 | 60 |

Long-Acting Analgesic Effects

In animal models, KEE demonstrated significant long-lasting antinociceptive effects when administered at doses of 240 micromol/kg. The results showed sustained pain relief over extended periods, indicating potential for clinical applications in managing postoperative pain .

Additional Pharmacological Activities

Recent studies have uncovered novel pharmacological activities associated with the R-enantiomer of ketorolac, suggesting that it may inhibit Rho-family GTPases (Rac1 and Cdc42), which are involved in cancer cell migration and adhesion. This dual mechanism could provide additional therapeutic benefits beyond pain management, particularly in oncology settings .

Propiedades

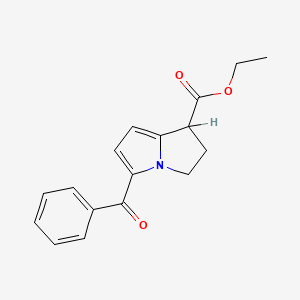

IUPAC Name |

ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-2-21-17(20)13-10-11-18-14(13)8-9-15(18)16(19)12-6-4-3-5-7-12/h3-9,13H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHMVDVCMQIUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501331574 | |

| Record name | ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108061-03-6 | |

| Record name | Ketorolac ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108061036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KETOROLAC ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U58BH6ZA9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.